molecular formula C11H18ClN3O2 B13467769 N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride

N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride

Cat. No.: B13467769
M. Wt: 259.73 g/mol
InChI Key: LMOHSCUEKFDENV-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride is a piperazine-derived compound characterized by a furan-2-carboxamide group linked to a piperazine-ethylamine backbone. Key properties include:

  • Molecular formula: C₁₁H₁₈ClN₃O₂
  • Molecular weight: 259.74 g/mol
  • Such features make it a candidate for pharmaceutical and chemical research, particularly in targeting neurotransmitter receptors or enzymes .

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14;/h1-2,9,12H,3-8H2,(H,13,15);1H

InChI Key

LMOHSCUEKFDENV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Route

The common synthetic approach includes:

  • Activation of Furan-2-carboxylic Acid:
    Conversion of furan-2-carboxylic acid into an activated ester or acid chloride to facilitate amide bond formation. This activation is often done using reagents such as thionyl chloride or carbodiimides.

  • Amide Bond Formation:
    The activated furan-2-carboxylic acid derivative is reacted with 1-(2-aminoethyl)piperazine under controlled conditions. Solvents such as ethanol or dimethylformamide (DMF) are commonly used, often under reflux to promote the reaction.

  • Formation of Hydrochloride Salt:
    The free base amide product is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its physicochemical properties for isolation and use.

Reaction Conditions and Optimization

  • Temperature: Reflux conditions (typically 60–80°C) are employed to ensure complete reaction.
  • Solvent Choice: Ethanol and DMF are preferred solvents due to their ability to dissolve both reactants and facilitate amide bond formation.
  • Reaction Time: Varies from several hours to overnight, depending on scale and reagent purity.
  • Purification: Crystallization from suitable solvents and filtration yield the hydrochloride salt in high purity.

Representative Synthetic Procedure

Step Reagents and Conditions Description Yield & Purity
1 Furan-2-carboxylic acid + thionyl chloride, reflux Formation of furan-2-carbonyl chloride Quantitative conversion
2 Furan-2-carbonyl chloride + 1-(2-aminoethyl)piperazine in ethanol, reflux Amide bond formation 70–85% yield
3 Addition of HCl in ethanol Formation of hydrochloride salt High purity, >95%

This procedure aligns with standard amide synthesis protocols and is supported by industrial and patent literature.

Data Table Summarizing Preparation Parameters

Parameter Typical Value Notes
Starting Material Purity >98% Ensures high reaction efficiency
Solvent Ethanol or DMF Polar solvents facilitate reaction
Temperature 60–80°C (reflux) Optimal for amide bond formation
Reaction Time 4–12 hours Dependent on scale and reagent quality
Yield 70–85% After purification
Purity of Final Product >95% (HPLC or GC) Confirmed by analytical methods
Salt Formation HCl in ethanol Improves solubility and stability

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductsReaction TimeNotesSource
Acidic (pH < 2)6M HCl, refluxFuran-2-carboxylic acid + ethylenediamine4–6 hoursComplete decomposition
Basic (pH > 12)NaOH (aq), 80°CFuran-2-carboxylate + piperazine derivative3–5 hoursPartial side reactions

Hydrolysis rates correlate with temperature and ionic strength, with acidic conditions favoring faster cleavage.

Substitution Reactions at Piperazine Moiety

The secondary amines in the piperazine ring participate in nucleophilic substitution:

ElectrophileReagentsProductYieldApplicationSource
Alkyl halidesCH₃I, K₂CO₃, DMF, 60°CN-alkylated piperazine derivatives50–60%Bioactivity modulation
Acyl chloridesAcCl, Et₃N, THF, 0°CN-acylated derivatives70–80%Prodrug synthesis
Sulfonyl chloridesTosyl-Cl, pyridine, RTSulfonamide analogs60–65%Enhanced solubility

Alkylation reactions are stereoselective, favoring equatorial substitution due to steric hindrance .

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions, forming stable complexes:

Metal SaltSolventComplex StructureStability Constant (log K)Source
CuCl₂Methanol[Cu(C₁₀H₁₆N₄O₂)Cl₂]4.2 ± 0.3
Fe(NO₃)₃Ethanol[Fe(C₁₀H₁₆N₄O₂)(NO₃)₂]⁺3.8 ± 0.2

These complexes exhibit enhanced thermal stability compared to the free ligand, with potential applications in catalysis.

Electrophilic Aromatic Substitution on Furan Ring

The furan ring undergoes limited electrophilic substitution due to its electron-rich nature:

ReactionReagentsPositionYieldNotesSource
NitrationHNO₃/H₂SO₄, 0°CC-520–25%Competing ring opening
BrominationBr₂, CHCl₃, RTC-530–35%Regioselective

Reactivity is moderated by the electron-withdrawing amide group, directing substitution to the C-5 position .

Stability Under Oxidative and Thermal Conditions

ConditionObservationHalf-LifeSource
Air, 25°CStable for >6 monthsN/A
H₂O₂ (3%), 60°CRapid decomposition (piperazine ring oxidation)15 min
Dry heat, 150°CPartial decomposition (amide bond cleavage)2 hours

Comparative Reactivity with Analogous Compounds

CompoundHydrolysis Rate (k, h⁻¹)Alkylation Yield (%)NotesSource
N-[2-(piperidin-1-yl)ethyl]furan-2-carboxamide0.12 ± 0.0245–50Reduced steric hindrance
N-[2-(morpholin-1-yl)ethyl]furan-2-carboxamide0.08 ± 0.0155–60Oxygen atom enhances stability

Scientific Research Applications

N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. The furan ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide Hydrochloride (CAS 1185062-34-3)
  • Molecular formula : C₁₈H₂₅ClN₄O₃S
  • Molecular weight : 412.93 g/mol
  • Key difference : The piperazine nitrogen is substituted with a tosyl (p-toluenesulfonyl) group.
  • Tosyl groups are often used as protecting intermediates in synthetic chemistry .
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide Hydrochloride (CAS 1216675-00-1)
  • Molecular formula : C₁₉H₂₃ClN₄O₃S
  • Molecular weight : 422.9 g/mol
  • Key difference : Incorporation of a 6-methoxybenzothiazole group on the piperazine ring.
  • Implications : The benzothiazole moiety introduces aromatic heterocyclic bulk, likely enhancing binding affinity to biological targets (e.g., serotonin or dopamine receptors). Methoxy groups may improve metabolic stability .
Rivastigmine and Tacrine Derivatives (LP, 2HP, DHP)
  • Example: 2-(1-(2-Piperazin-1-yl)ethylimino)ethyl)phenol (2HP)
  • Key difference: Ketimine (C=N) linkage instead of carboxamide, with phenolic or pyridyl substituents.
  • Implications: Ketimine derivatives exhibit tautomerism, influencing redox properties. Phenolic groups (e.g., in 2HP and DHP) enhance solubility in polar solvents but reduce lipid permeability .

Pharmacologically Relevant Piperazine Derivatives

Ziprasidone-Related Compounds
  • Ziprasidone Related Compound B (C₄₂H₄₀Cl₂N₈O₃S₂, 839.85 g/mol): Features dual benzoisothiazol-piperazine units, creating a bulky, lipophilic structure. Such complexity is typical in antipsychotics, enabling multi-target interactions .
  • Ziprasidone Related Compound C (C₂₈H₂₄ClN₅OS₂, 546.11 g/mol): Retains a single benzoisothiazol group, reducing steric hindrance compared to Compound B .
Ofloxacin Impurities
  • Impurity E (C₁₉H₁₈FN₃O₅, 82419-52-1): Contains a fused benzoxazine-piperazine system. The carboxylic acid group increases hydrophilicity, critical for antibiotic activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Functional Implications
N-[2-(Piperazin-1-yl)ethyl]furan-2-carboxamide HCl C₁₁H₁₈ClN₃O₂ 259.74 Unmodified piperazine Baseline H-bonding, cationic
Tosylpiperazine analogue (CAS 1185062-34-3) C₁₈H₂₅ClN₄O₃S 412.93 Tosyl (SO₂-C₆H₄-CH₃) Enhanced electron withdrawal
Benzothiazole analogue (CAS 1216675-00-1) C₁₉H₂₃ClN₄O₃S 422.90 6-Methoxybenzothiazole Increased aromaticity, binding
2HP (from ) C₁₃H₂₀N₄O 248.33 Phenolic hydroxyl Improved solubility, redox activity
Ziprasidone Related Compound B C₄₂H₄₀Cl₂N₈O₃S₂ 839.85 Dual benzoisothiazol-piperazine Multi-target drug interactions

Research Findings and Implications

  • Synthetic Flexibility : Piperazine derivatives like the target compound are synthetically versatile, enabling modifications for tailored pharmacokinetics (e.g., tosyl for stability, benzothiazole for receptor affinity) .
  • Pharmacological Potential: Bulky substituents (e.g., benzothiazole) correlate with enhanced receptor binding but may reduce blood-brain barrier penetration. Smaller groups (e.g., furan) balance permeability and target engagement .
  • Solubility vs. Permeability : Polar groups (e.g., –OH in 2HP) improve aqueous solubility but may limit CNS activity. Lipophilic moieties (e.g., benzothiazole) favor membrane penetration .

Biological Activity

N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a piperazine moiety, and a carboxamide functional group, contributing to its potential interactions with various biological targets. Its molecular formula is C11_{11}H14_{14}N2_{2}O2_{2}·HCl, and it has been studied for its pharmacological properties.

The biological activity of this compound is believed to involve interactions with specific receptors and enzymes. It may act as a modulator of neurotransmitter systems, particularly those involving serotonin (5-HT) receptors, which are critical in mood regulation and other physiological processes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Anticancer Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Demonstrated inhibitory effects against certain bacterial strains, indicating potential as an antibiotic.
Neuropharmacological Modulates serotonin receptor activity, suggesting implications for mood disorders and anxiety treatment.

Case Studies and Research Findings

  • Cytotoxic Activity
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves the induction of apoptosis, characterized by increased caspase activity and cell cycle arrest at the G1 phase .
  • Serotonin Receptor Interaction
    • Research indicates that this compound acts as an agonist at 5-HT receptors. A study utilized a functional assay to evaluate its potency in activating the 5-HT1A receptor, revealing submicromolar efficacy . This suggests potential therapeutic applications in treating depression and anxiety disorders.
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial properties against various pathogenic bacteria. Results indicate effective inhibition of bacterial growth, supporting its potential development as an antibiotic agent .

Q & A

Q. Key Parameters :

  • Temperature control (0–5°C during coupling; room temperature for salt formation).
  • Use of anhydrous solvents to avoid hydrolysis.
  • Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Employ a multi-technique approach:

  • NMR Spectroscopy : Confirm the piperazine ethyl linkage via ¹H-NMR signals at δ 2.5–3.0 ppm (piperazine CH₂) and δ 7.2–7.8 ppm (furan protons). ¹³C-NMR should show carbonyl resonance at ~165 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should yield [M+H]⁺ matching the theoretical molecular weight (e.g., 311.8 g/mol for C₁₁H₁₈ClN₃O₂) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (±0.4% tolerance) .

Advanced: How can chiral resolution be achieved if stereoisomers form during synthesis?

Methodological Answer:
Chiral impurities may arise from the ethylenediamine linker. To resolve:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (70:30) + 0.1% diethylamine. Adjust flow rate to 1.0 mL/min for baseline separation .
  • Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) in ethanol. Monitor enantiomeric excess (ee) via polarimetry .

Note : Stereochemical stability under physiological conditions (e.g., pH 7.4 buffer) should be tested to rule out racemization .

Advanced: What strategies mitigate data contradictions in receptor binding assays involving this compound?

Methodological Answer:
Contradictions often stem from assay conditions or receptor subtype selectivity:

  • Assay Optimization :
    • Use radioligands (e.g., ³H-8-OH-DPAT for 5-HT₁A) with non-competitive binding buffers (Tris-HCl, pH 7.4 + 10 mM MgCl₂) to stabilize receptor conformations .
    • Validate results with orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment) .
  • Control Experiments : Include reference antagonists (e.g., WAY-100635 for 5-HT₁A) to confirm target specificity. Account for off-target effects via kinase panel screening .

Advanced: How can researchers design in vivo pharmacokinetic studies for this compound?

Methodological Answer:
Key considerations:

  • Dosing : Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in rodent models. Use HPLC-MS/MS to measure plasma concentrations (LLOQ: 1 ng/mL) .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF. Prioritize CYP3A4/2D6 inhibition assays due to piperazine metabolism .
  • Tissue Distribution : Conduct whole-body autoradiography in Sprague-Dawley rats to assess blood-brain barrier penetration .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Solid State : Store at −20°C in airtight containers with desiccants (silica gel). Stability >24 months confirmed via accelerated testing (40°C/75% RH for 6 months) .
  • Solution Stability : In PBS (pH 7.4), degradation occurs at >37°C within 72 hours. Use fresh solutions or freeze aliquots at −80°C .

Advanced: How does the hydrochloride salt form influence bioactivity compared to the free base?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base) but may reduce lipid membrane permeability .
  • Pharmacokinetics : Salt forms alter absorption rates (e.g., Tₘₐₓ 1.5 h vs. 2.2 h for free base in rats) but not overall bioavailability .
  • Receptor Binding : No significant differences in IC₅₀ values for 5-HT receptor subtypes (tested via competitive binding assays) .

Advanced: What computational methods predict off-target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₁A PDB:7E2Z). Prioritize docking poses with ΔG < −8 kcal/mol .
  • Machine Learning : Train models on ChEMBL data to predict kinase or GPCR off-targets. Validate with in vitro panels (e.g., Eurofins Cerep) .

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